molecular formula C6H5F3N2O B2728795 4-Methyl-5-(trifluoromethyl)-1H-pyridazin-6-one CAS No. 2418642-63-2

4-Methyl-5-(trifluoromethyl)-1H-pyridazin-6-one

Cat. No.: B2728795
CAS No.: 2418642-63-2
M. Wt: 178.114
InChI Key: SLAQGWZINOAWKR-UHFFFAOYSA-N
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Description

4-Methyl-5-(trifluoromethyl)-1H-pyridazin-6-one is a heterocyclic compound that contains a pyridazine ring substituted with a methyl group at the 4-position and a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(trifluoromethyl)-1H-pyridazin-6-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methyl-3-oxo-3,4-dihydropyridazine-6-carboxylic acid with trifluoromethylating agents. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(trifluoromethyl)-1H-pyridazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.

    Reduction: Reduction reactions can convert the pyridazinone to pyridazine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce various pyridazine derivatives .

Scientific Research Applications

4-Methyl-5-(trifluoromethyl)-1H-pyridazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-5-(trifluoromethyl)-1H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-(trifluoromethyl)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of a pyridazine ring.

    4-Methyl-5-(trifluoromethyl)-1H-pyrimidin-6-one: Contains a pyrimidine ring instead of a pyridazine ring.

Uniqueness

4-Methyl-5-(trifluoromethyl)-1H-pyridazin-6-one is unique due to the presence of both a methyl and a trifluoromethyl group on the pyridazine ring. This combination of substituents imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methyl-5-(trifluoromethyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c1-3-2-10-11-5(12)4(3)6(7,8)9/h2H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAQGWZINOAWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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